molecular formula C23H24N2O5S B322156 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide

Cat. No.: B322156
M. Wt: 440.5 g/mol
InChI Key: KHRAKWZSCPVHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide is a synthetic organic compound with the molecular formula C23H24N2O5S and a molecular weight of 440.5 g/mol. This compound is characterized by its complex structure, which includes an ethoxyaniline group, a sulfonyl group, and a methylphenoxyacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide involves multiple steps, typically starting with the preparation of the intermediate compounds. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide can be compared with other similar compounds, such as:

    N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-(4-methylphenoxy)acetamide: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide: This compound has a chlorophenoxy group instead of a methylphenoxy group, which can affect its reactivity and interactions. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H24N2O5S/c1-3-29-20-12-6-19(7-13-20)25-31(27,28)22-14-8-18(9-15-22)24-23(26)16-30-21-10-4-17(2)5-11-21/h4-15,25H,3,16H2,1-2H3,(H,24,26)

InChI Key

KHRAKWZSCPVHJN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)C

Origin of Product

United States

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